3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate
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Overview
Description
3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate is a heterocyclic compound with a molecular formula of C5H5N3O2. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate typically involves the diazotization of 4-oxo-1,4,5,6-tetrahydropyridine-2-carboxylic acid. This process is carried out under acidic conditions using sodium nitrite as the diazotizing agent . The reaction is usually performed at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s activity is mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
3-Diazonio-4-oxo-1,4,5,6-tetrahydropyridin-2-olate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.
1,2,3,6-Tetrahydropyridine: Studied for its potential therapeutic applications.
2,3,4,5-Tetrahydropyridine: Investigated for its biological activities.
Properties
CAS No. |
111337-42-9 |
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Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3-diazopiperidine-2,4-dione |
InChI |
InChI=1S/C5H5N3O2/c6-8-4-3(9)1-2-7-5(4)10/h1-2H2,(H,7,10) |
InChI Key |
UKTPKWSLKKHSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(=[N+]=[N-])C1=O |
Origin of Product |
United States |
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